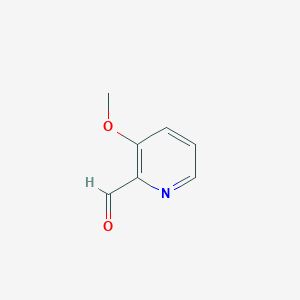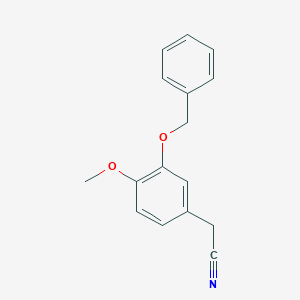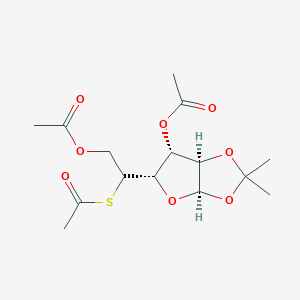
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI): is an organic compound with the molecular formula C10H14 It is a derivative of cyclopentene, featuring two methyl groups and a propynyl group attached to the cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylcyclopentene with propyne in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 1,3-dimethyl-2-(1-propynyl)cyclopentene may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or platinum are often used to facilitate the reaction, and the process is optimized for large-scale production.
化学反応の分析
Types of Reactions: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: The methyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,3-dimethyl-2-propylcyclopentene.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dimethyl-2-(1-propynyl)cyclopentene involves its interaction with various molecular targets. The propynyl group can participate in cycloaddition reactions, forming new cyclic structures. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the methyl and propynyl groups, respectively.
類似化合物との比較
1,3-Dimethylcyclopentene: Lacks the propynyl group, making it less reactive in certain cycloaddition reactions.
1,3-Dimethyl-2-propylcyclopentene: Similar structure but with a saturated propyl group instead of the propynyl group.
Uniqueness: Cyclopentene, 1,3-dimethyl-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for forming new cyclic structures through cycloaddition reactions.
特性
CAS番号 |
126133-14-0 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
1,3-dimethyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H14/c1-4-5-10-8(2)6-7-9(10)3/h8H,6-7H2,1-3H3 |
InChIキー |
QHNISEKPSBSPJL-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C)C |
正規SMILES |
CC#CC1=C(CCC1C)C |
同義語 |
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


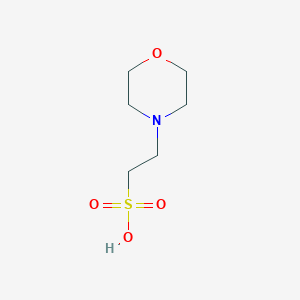
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)

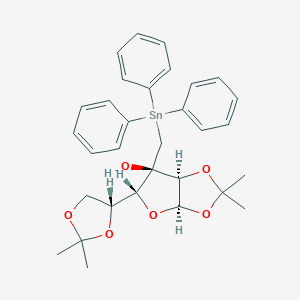
![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)
